Tilac

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

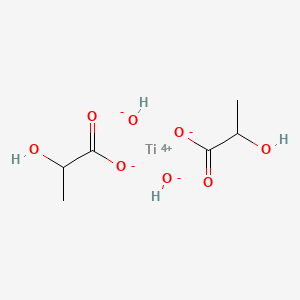

2-hydroxypropanoate;titanium(4+);dihydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.2H2O.Ti/c2*1-2(4)3(5)6;;;/h2*2,4H,1H3,(H,5,6);2*1H2;/q;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQHSUHILQWIOM-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[OH-].[OH-].[Ti+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O8Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79110-90-0 | |

| Record name | Titanium, dihydroxybis(2-hydroxypropanoato-O{1},O{2}) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Primary Bioactive Compounds in Tiliacora triandra Leaves: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiliacora triandra (Colebr.) Diels, a member of the Menispermaceae family, is a perennial climbing plant indigenous to Southeast Asia. Traditionally utilized in both culinary and medicinal applications, its leaves are a rich source of a diverse array of bioactive compounds.[1][2] These compounds are responsible for the plant's observed pharmacological activities, which include antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][2] This technical guide provides an in-depth overview of the primary bioactive compounds found in T. triandra leaves, presenting quantitative data, detailed experimental protocols for their analysis, and visualizations of their associated signaling pathways.

The primary classes of bioactive compounds identified in Tiliacora triandra leaves include:

-

Alkaloids: Predominantly bisbenzylisoquinoline alkaloids.

-

Phenolic Compounds: Including phenolic acids and flavonoids.

-

Fatty Acids: A variety of saturated and unsaturated fatty acids.

-

Terpenoids and Other Phytochemicals: Contributing to the overall bioactivity.

This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Quantitative Data on Bioactive Compounds

The concentration of bioactive compounds in Tiliacora triandra leaves can vary depending on factors such as geographical location, harvesting time, and the extraction solvent and method used. The following tables summarize the quantitative data available in the current scientific literature.

Table 1: Phenolic Acids Identified in Ethanolic Extract of Tiliacora triandra Leaf Powder

| Phenolic Acid | Concentration (µg/g of dry extract) |

| p-Hydroxybenzoic acid | 21.08 ± 0.01 |

| Vanillic acid | 22.86 ± 0.03 |

| Syringic acid | 20.35 ± 0.02 |

| p-Coumaric acid | 134.19 ± 0.10 |

| Ferulic acid | 25.13 ± 0.02 |

| Sinapinic acid | 133.24 ± 0.16 |

Data sourced from an analysis of an ethanolic extract of T. triandra leaf powder.

Table 2: Fatty Acids Identified in various extracts of Tiliacora triandra Leaves

| Fatty Acid | Relative Abundance (%) | Solvent System |

| n-Hexadecanoic acid (Palmitic acid) | 43.95 | Acetone |

| 9,17-Z-Octadecadienal | 47.86 | Acetone |

| Linoleic acid | 55.05 | Hexane |

| n-Hexadecanoic acid (Palmitic acid) | 23.53 | Hexane |

| n-Hexadecanoic acid (Palmitic acid) | 44.03 | Ethanol |

| Ethyl oleate | 43.73 | Ethanol |

Data from a GC-MS analysis of different solvent extracts.

Table 3: Total Phenolic and Flavonoid Content in Tiliacora triandra Leaf Extracts

| Extraction Solvent | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) |

| Water | 97.90 ± 1.74 | - |

| Ethanol | 26.70 ± 0.98 | - |

| Acetone | 16.46 ± 0.55 | - |

| Methanol | - | 18.67 ± 0.28 |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Data compiled from multiple studies.

Note on Alkaloids: While the presence of bisbenzylisoquinoline alkaloids such as tiliacorinine and tiliacorine in T. triandra is well-documented, particularly in the roots and stems, specific quantitative data for these compounds in the leaves is not extensively reported in the available literature.[1] One of the major alkaloids identified in the leaves is oxoanolobine.

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and quantification of the primary bioactive compounds from Tiliacora triandra leaves, based on protocols described in the scientific literature.

Extraction of Phenolic Acids

This protocol outlines a method for the extraction of phenolic acids from dried T. triandra leaf powder for subsequent HPLC analysis.

-

Maceration: Weigh 20 g of dried, powdered T. triandra leaves and suspend in 200 mL of absolute ethanol (1:10 ratio).

-

Extraction: Stir the mixture for 48 hours at room temperature, protected from light.

-

Centrifugation and Filtration: Centrifuge the mixture at approximately 6,000 x g for 15 minutes. Collect the supernatant and filter it through Whatman No. 4 filter paper.

-

Concentration: Evaporate the solvent from the supernatant to obtain the crude phenolic acid extract.

-

Sample Preparation for HPLC: Dissolve a known amount of the dried extract in 50% methanol and filter through a 0.2 µm syringe filter prior to injection into the HPLC system.

Quantification of Phenolic Acids by High-Performance Liquid Chromatography (HPLC)

-

HPLC System: A standard HPLC system equipped with a C18 column and a UV detector is suitable.

-

Mobile Phase: A gradient elution is typically used, involving two solvents (e.g., A: acidified water, B: methanol or acetonitrile). The gradient program should be optimized to achieve good separation of the phenolic acids.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Monitor the eluent at a wavelength of 280 nm.

-

Quantification: Identify and quantify the individual phenolic acids by comparing their retention times and UV spectra with those of authentic standards. Construct a calibration curve for each standard to determine the concentration in the sample extract.

Extraction and Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Extraction: Perform a sequential extraction of dried leaf powder with solvents of increasing polarity, starting with hexane to isolate nonpolar compounds, including fatty acids.

-

Derivatization: Convert the fatty acids in the extract to their fatty acid methyl esters (FAMEs) by reacting with a methylating agent (e.g., BF3-methanol) to increase their volatility for GC analysis.

-

GC-MS System: Use a GC-MS system with a suitable capillary column (e.g., DB-5ms).

-

Temperature Program: Program the oven temperature to ramp from a low initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to separate the FAMEs.

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate.

-

Identification: Identify the individual fatty acids by comparing their mass spectra and retention times with those of known standards and entries in a mass spectral library (e.g., NIST).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by the bioactive compounds in Tiliacora triandra leaves and a general experimental workflow for their analysis.

Caption: General experimental workflow for the extraction and analysis of bioactive compounds.

Caption: Proposed anticancer signaling pathway of Tiliacorinine.

Caption: Key signaling pathways modulated by Quercetin.

Caption: Anti-inflammatory and antioxidant signaling pathways of Gallic Acid.

Conclusion

The leaves of Tiliacora triandra are a promising source of diverse bioactive compounds with significant therapeutic potential. This guide provides a foundational understanding of the key chemical constituents, their quantities, and the methodologies for their analysis. The elucidation of the signaling pathways through which these compounds exert their effects is crucial for the development of novel, targeted therapies. Further research is warranted to isolate and characterize additional compounds, to perform comprehensive quantitative analyses, and to further investigate the mechanisms of action of these promising natural products.

References

The Enduring Legacy of Yanang: A Technical Guide to the Historical and Traditional Medicinal Uses of Tiliacora triandra in Southeast Asia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiliacora triandra (Colebr.) Diels, a perennial climbing plant from the Menispermaceae family, is deeply woven into the cultural and medicinal fabric of Southeast Asia. Known colloquially as "Yanang" in Thailand and Laos, "Voar Yeav" in Cambodia, and "Dây Sương Sâm" in Vietnam, this unassuming vine has been a staple in both the kitchens and traditional apothecaries of the region for centuries.[1] Beyond its culinary use as a thickening and coloring agent in soups and jellies, T. triandra boasts a rich history of medicinal applications, revered for its purported detoxifying, anti-inflammatory, and fever-reducing properties.[1][2] This technical guide provides an in-depth exploration of the historical and traditional medicinal uses of T. triandra, supported by modern scientific investigations into its phytochemical composition and pharmacological activities. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this remarkable plant.

Historical and Traditional Medicinal Applications

Across Southeast Asia, various parts of the Tiliacora triandra plant, primarily the leaves and roots, have been utilized in traditional medicine to address a wide spectrum of ailments. These traditional uses, passed down through generations, have laid the groundwork for contemporary scientific inquiry into the plant's therapeutic properties.

Key Traditional Uses:

-

Antipyretic: A decoction of the roots is a well-known traditional remedy for fever in Thailand and is a component of the traditional Thai herbal remedy known as "Five Roots".[3] The leaves are also used to prepare a cooling green juice to help reduce fever.[2]

-

Detoxification: The leaves and roots are traditionally used as a detoxification agent, believed to counteract the effects of various toxins and poisons.[1][4] This includes its use as an antidote for food poisoning and environmental toxicants.[4]

-

Anti-inflammatory: T. triandra is traditionally employed to alleviate inflammation-related conditions such as arthritis and gout.[5]

-

Gastrointestinal Health: It has been traditionally used to treat various gastrointestinal diseases.[4][6]

-

Anticancer: Traditional healers have used T. triandra in anticancer formulations.[7]

-

Other Uses: Traditional applications also include the treatment of malaria, diabetes, hypertension, and skin diseases.[4] In Laos, its name translates to "young lady's medicine," highlighting its significance in traditional healthcare.

Phytochemical Composition: The Chemical Basis of Traditional Medicine

The diverse therapeutic applications of Tiliacora triandra are attributable to its complex phytochemical profile. Scientific analyses have identified a wide array of bioactive compounds, primarily alkaloids, flavonoids, and polyphenols, which are believed to be responsible for its medicinal effects.

Table 1: Phytochemical Constituents of Tiliacora triandra

| Compound Class | Specific Compounds Identified | Plant Part | Reference |

| Alkaloids | Tiliacorinine, 2′-nor-tiliacorinine, Tiliacorine, 13′-bromo-tiliacorinine, Oxoanolobine | Root, Stem, Leaves | |

| Phenolic Compounds | Gallic acid, p-hydroxybenzoic acid, Vanillic acid, Syringic acid, p-coumaric acid, Ferulic acid, Sinapinic acid, Tannic acid, Rutin | Leaves | [4] |

| Flavonoids | Kaempferol-7-O-glucoside, Isovitexin, Luteolin 3ʹ-methyl ether 7,4ʹ-dixyloside, Luteolin 6-C-glucoside 8-C-arabinoside | Leaves | [4] |

| Terpenoids | Phytol, Neophytadiene | Leaves | [1][7] |

| Fatty Acids & Others | Vitamin E (α-tocopherol), Oleamide, Oleic acid, Palmitic acid, 1-cyclohexenylacetic acid, 5-hydroxymethyl-2-furancarboxaldehyde | Leaves | [1][7] |

Pharmacological Activities: Scientific Validation of Traditional Knowledge

Modern pharmacological studies have begun to validate many of the traditional medicinal uses of Tiliacora triandra. In vitro and in vivo experiments have demonstrated a range of biological activities, providing a scientific basis for its historical applications.

Antioxidant Activity

The antioxidant properties of T. triandra are well-documented and are largely attributed to its high concentration of phenolic compounds. These compounds can neutralize harmful free radicals, thus protecting cells from oxidative damage.

Table 2: In Vitro Antioxidant Activity of Tiliacora triandra Extracts

| Plant Part | Extraction Solvent | Assay | IC50 / EC50 Value (µg/mL) | Reference |

| Leaves | 95% Ethanol | DPPH | 187.91 ± 28.09 | |

| Stem | 95% Ethanol | DPPH | 85.93 ± 10.91 | |

| Root | 95% Ethanol | DPPH | 71.31 ± 11.29 | |

| Leaves | 95% Ethanol | ABTS | 181.78 ± 22.96 | |

| Stem | 95% Ethanol | ABTS | 70.07 ± 6.40 | |

| Root | 95% Ethanol | ABTS | 48.09 ± 8.77 | |

| Leaves | Methanol | DPPH | 8400 (EC50) | [1] |

| Leaves | Water | DPPH | 197 |

Anticancer Activity

Recent studies have highlighted the potential of T. triandra as a source of novel anticancer agents. Extracts and isolated compounds have demonstrated cytotoxic effects against various cancer cell lines.

Table 3: In Vitro Anticancer Activity of Tiliacora triandra Extracts and Compounds

| Plant Part | Extract/Compound | Cancer Cell Line | IC50 Value (µg/mL) | Reference |

| Leaves | Methanol Extract | Lung (NCI-H187) | 11.93 ± 4.52 | |

| Leaves | Water Extract | Oral (KB) | 12.06 ± 0.84 | |

| Leaves | Oxoanolobine | Lung (NCI-H187) | 27.60 ± 4.30 | |

| Leaves | Methanol Extract | HeLa | 0.41 (mg/mL) | [1] |

| Leaves | Ethanolic Extract | Cholangiocarcinoma (KKU-M213B) | 7.86 ± 0.05 (72h) | |

| Leaves | Ethanolic Extract | Cholangiocarcinoma (KKU-100) | 8.59 ± 0.36 (72h) | |

| Root & Stem | Tiliacorinine | Cholangiocarcinoma (various) | 4.50 - 7.00 (µM) |

Mechanisms of Action: Elucidating the Signaling Pathways

Research into the molecular mechanisms underlying the pharmacological effects of T. triandra is ongoing. Current evidence points towards its interference with key signaling pathways involved in cancer progression and inflammation.

Anticancer Signaling Pathway

The anticancer activity of tiliacorinine, a major alkaloid in T. triandra, has been shown to be mediated through the induction of apoptosis in cholangiocarcinoma cells. This process involves the inhibition of the EGFR/Akt/STAT3 signaling pathway, which is crucial for cancer cell survival and proliferation.

Caption: Anticancer mechanism of Tiliacorinine.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of T. triandra leaf juice have been linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory process. This is likely mediated through the inhibition of pro-inflammatory signaling pathways.

Caption: Anti-inflammatory mechanism of T. triandra.

Experimental Protocols: A Guide for Researchers

To facilitate further research into the medicinal properties of Tiliacora triandra, this section provides detailed methodologies for key in vitro assays that have been used to evaluate its bioactivity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant capacity of natural products.

Caption: DPPH radical scavenging assay workflow.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Prepare a stock solution of the T. triandra extract in a suitable solvent (e.g., ethanol, methanol, or DMSO).

-

Serially dilute the stock solution to obtain a range of concentrations for testing.

-

Prepare solutions of positive controls, such as ascorbic acid or Trolox, at similar concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the various concentrations of the plant extract, positive controls, or blank solvent to the respective wells.

-

Shake the plate gently and incubate at room temperature in the dark for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with the blank solvent, and A_sample is the absorbance of the DPPH solution with the plant extract or positive control.

-

Determine the IC50 value, which is the concentration of the extract required to inhibit 50% of the DPPH radicals, by plotting the percentage of inhibition against the extract concentration.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.

Caption: MTT cytotoxicity assay workflow.

Detailed Protocol:

-

Cell Culture:

-

Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare various concentrations of the T. triandra extract in the cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing the different concentrations of the extract. Include untreated control wells and a positive control (e.g., a known anticancer drug).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the formula: % Cell Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of the treated cells, and A_control is the absorbance of the untreated cells.

-

Determine the IC50 value, the concentration of the extract that causes 50% inhibition of cell growth, by plotting cell viability against the extract concentration.

-

Conclusion and Future Directions

Tiliacora triandra represents a rich source of traditional medicinal knowledge that is increasingly being validated by modern scientific research. Its diverse phytochemical composition underpins a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. The information compiled in this technical guide provides a solid foundation for further research and development.

Future investigations should focus on:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways for a wider range of the observed bioactivities.

-

In Vivo Efficacy and Safety: Moving beyond in vitro studies to evaluate the therapeutic efficacy and safety of T. triandra extracts and isolated compounds in animal models and eventually in human clinical trials.

-

Synergistic Effects: Investigating the potential synergistic interactions between the various bioactive compounds within the plant, which may contribute to its overall therapeutic effects.

-

Standardization of Extracts: Developing standardized extracts of T. triandra to ensure consistent quality and dosage for future clinical applications.

The continued exploration of Tiliacora triandra holds significant promise for the discovery of new therapeutic agents and the development of evidence-based traditional medicines. This ancient remedy, deeply rooted in Southeast Asian culture, may yet yield new solutions to contemporary health challenges.

References

The Dual Threat of Tilacora triandra: A Technical Review of its Anticarcinogenic and Antimycobacterial Potential

For Immediate Release

[City, State] – [Date] – Tilacora triandra, a climbing plant native to Southeast Asia and a staple in traditional medicine, is emerging as a significant subject of scientific inquiry for its potential therapeutic applications. A growing body of research highlights its potent anticarcinogenic and antimycobacterial properties, offering promising avenues for the development of novel pharmaceuticals. This technical guide provides an in-depth analysis of the current scientific data, experimental methodologies, and implicated molecular pathways.

Anticarcinogenic Activity: A Multi-pronged Attack on Cancer Cells

Extracts from T. triandra and its isolated bioactive compounds have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanisms appear to involve the induction of apoptosis (programmed cell death) and the inhibition of key cell signaling pathways that promote cancer cell proliferation and survival.

Quantitative Analysis of Cytotoxicity

The in vitro anticarcinogenic efficacy of various T. triandra extracts and isolated compounds has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following tables summarize the reported cytotoxic activities.

Table 1: Cytotoxicity of Tilacora triandra Extracts Against Various Cancer Cell Lines

| Plant Part | Extraction Solvent | Cancer Cell Line | Assay | IC50 Value (µg/mL) | Reference |

| Leaves | Methanol | Lung (NCI-H187) | Resazurin Microplate Assay | 11.93 | [1] |

| Leaves | Water | Oral (KB) | Resazurin Microplate Assay | 12.06 | [1] |

| Leaves | Ethyl Acetate | Oral (KB) | Resazurin Microplate Assay | 15.81 | [1] |

| Leaves | Methanol | Oral (KB) | Resazurin Microplate Assay | 32.15 | [1] |

| Leaves | Ethyl Acetate | Lung (NCI-H187) | Resazurin Microplate Assay | 33.38 | [1] |

| Leaves | Ethanolic | Cholangiocarcinoma (KKU-M213B) | MTT Assay | 7.86 ± 0.05 (72h) | [2] |

| Leaves | Ethanolic | Cholangiocarcinoma (KKU-100) | MTT Assay | 8.59 ± 0.36 (72h) | [2] |

| Root | Ethanolic | Lung (A549) | MTT Assay | 48.25 | [3] |

| Leaves | Ethanolic | Melanoma (B16F10) | MTT Assay | 198.50 ± 1.00 (24h) | [4] |

| Leaves | Ethanolic | Melanoma (B16F10) | MTT Assay | 133.53 ± 17.80 (48h) | [4] |

Table 2: Cytotoxicity of Compounds Isolated from Tilacora triandra

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| Oxoanolobine | Lung (NCI-H187) | Resazurin Microplate Assay | 27.60 ± 4.30 µg/mL | [5] |

| Tiliacorinine | Cholangiocarcinoma (KKU-055, KKU-213, KKU-214, KKU-100) | Not Specified | 4.50 - 7.00 µM | [6] |

| Tiliacorinine | Lung (A549) | MTT Assay | 26.38 µg/mL | [3] |

Experimental Protocols

1. Plant Material Extraction: Dried and powdered leaves of T. triandra are typically subjected to sequential extraction using solvents of increasing polarity, such as petroleum ether, dichloromethane, ethyl acetate, and methanol, often employing a Soxhlet apparatus.[5] Ethanolic extracts are prepared by macerating the leaf powder in absolute ethanol, followed by filtration and evaporation.[2]

2. Cytotoxicity Assays:

-

Resazurin Microplate Assay (REMA): Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of the plant extracts or isolated compounds. After an incubation period, a resazurin solution is added. Viable cells reduce the blue resazurin to the pink, fluorescent resorufin, and the fluorescence is measured to determine cell viability.[5]

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Cancer cells are treated with the test substances, followed by the addition of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product. The absorbance of the dissolved formazan is proportional to the number of viable cells.[2][3]

Implicated Signaling Pathways in Carcinogenesis

Research, particularly on the compound tiliacorinine in cholangiocarcinoma cells, has elucidated a multi-target mechanism of action. Tiliacorinine appears to inhibit key survival and proliferation pathways by targeting upstream signaling molecules.

Antimycobacterial Activity: A Stand Against Drug Resistance

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-MTB) strains necessitates the discovery of new antimicrobial agents. Bisbenzylisoquinoline alkaloids isolated from T. triandra have demonstrated potent activity against these challenging pathogens.

Quantitative Analysis of Antimycobacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. It represents the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 3: Antimycobacterial Activity of Bisbenzylisoquinoline Alkaloids from Tilacora triandra against MDR-MTB

| Compound | Number of MDR-MTB Isolates Tested | MIC Range (µg/mL) | Predominant MIC (µg/mL) | Reference |

| Tiliacorinine | 59 | 0.7 - 6.2 | 3.1 | [5] |

| 2'-Nortiliacorinine | 59 | 0.7 - 6.2 | 3.1 | [5] |

| Tiliacorine | 59 | 0.7 - 6.2 | 3.1 | [5] |

Experimental Protocol

1. Isolation of Alkaloids: Bisbenzylisoquinoline alkaloids such as tiliacorinine, 2'-nortiliacorinine, and tiliacorine are isolated from the roots of T. triandra.[7]

2. Antimycobacterial Susceptibility Testing:

-

Resazurin Microtiter Assay (REMA): This assay is adapted for mycobacteria. The bacterial isolates are cultured in 96-well plates with serial dilutions of the isolated alkaloids. After an incubation period, a resazurin solution is added. The MIC is determined as the lowest drug concentration that prevents the color change of resazurin from blue to pink, indicating the inhibition of bacterial growth.[8]

Conclusion and Future Directions

The data presented in this guide strongly support the potential of Tilacora triandra as a source for novel anticarcinogenic and antimycobacterial agents. The cytotoxic effects against various cancer cell lines, coupled with the potent activity against multidrug-resistant mycobacteria, underscore the therapeutic promise of its chemical constituents, particularly bisbenzylisoquinoline alkaloids like tiliacorinine.

Further research is warranted to elucidate the precise molecular mechanisms of action of other bioactive compounds within T. triandra. In vivo studies are crucial to validate the efficacy and safety of these compounds in preclinical models. The development of derivatives with improved potency and reduced cytotoxicity could pave the way for new clinical candidates in the fight against cancer and tuberculosis.

References

- 1. researchgate.net [researchgate.net]

- 2. he02.tci-thaijo.org [he02.tci-thaijo.org]

- 3. ph04.tci-thaijo.org [ph04.tci-thaijo.org]

- 4. The in vitro antimycobacterial activities of extracts and isolated compounds from selected plants against mycobacterium smegmatis [agris.fao.org]

- 5. Antimycobacterial activity of bisbenzylisoquinoline alkaloids from Tiliacora triandra against multidrug-resistant isolates of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. doi.nrct.go.th [doi.nrct.go.th]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

Unlocking Nature's Pharmacy: Tiliacora triandra as a Source of Novel Functional Food Ingredients

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tiliacora triandra (Colebr.) Diels, a climbing plant native to Southeast Asia, has a long history of use in traditional medicine and cuisine.[1][2] Emerging scientific evidence is illuminating the significant potential of this plant as a source of novel functional food ingredients and nutraceuticals. Rich in a diverse array of bioactive compounds, including alkaloids, phenolic compounds, and flavonoids, T. triandra exhibits a broad spectrum of pharmacological activities.[2] This technical guide provides an in-depth overview of the current research, focusing on the quantitative analysis of its bioactive components, detailed experimental protocols for its evaluation, and the underlying molecular mechanisms of its therapeutic effects. The comprehensive data presented herein aims to support and accelerate further research and development in the fields of functional foods and drug discovery.

Bioactive Composition and Pharmacological Activities

Tiliacora triandra is a rich reservoir of phytochemicals that contribute to its therapeutic properties. The leaves, stems, and roots contain various bioactive compounds, with leaves being a particularly potent source of phenolic compounds like gallic acid and epigallocatechin gallate.[3] The major constituents identified also include vitamin E, phytol, and various alkaloids such as tiliacorinine.[1][4] These compounds are responsible for a range of beneficial effects, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.[2][5]

Antioxidant Properties

The antioxidant capacity of T. triandra extracts has been extensively evaluated using various assays. The plant's extracts demonstrate significant free radical scavenging activity, which is crucial in combating oxidative stress implicated in numerous chronic diseases.

Anti-Inflammatory and Neuroprotective Effects

Chronic inflammation is a key factor in the pathogenesis of many diseases. Studies have shown that T. triandra extracts can mitigate inflammatory responses. In a study involving cisplatin-induced neurotoxicity, the hydro-ethanolic extract of T. triandra was found to reduce levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6][7] The extract also demonstrated neuroprotective effects by modulating apoptotic pathways, specifically by increasing the expression of the anti-apoptotic protein Bcl2 and decreasing the expression of the pro-apoptotic protein p53.[6]

Anticancer Potential

Recent research has highlighted the anticancer properties of T. triandra. Ethanolic extracts of the leaves have shown dose- and time-dependent anti-proliferative effects against cholangiocarcinoma cell lines.[8] The underlying mechanism involves the induction of apoptosis and the downregulation of growth signaling pathways, including the p-ERK pathway.[8] Furthermore, the major compound oxoanolobine has demonstrated cytotoxic activity against lung cancer cell lines.

Quantitative Data on Bioactive Compounds and Biological Activity

The following tables summarize the quantitative data from various studies on the bioactive content and pharmacological activities of Tiliacora triandra extracts.

Table 1: Bioactive Compound Content in Tiliacora triandra Extracts

| Plant Part | Extraction Solvent | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Key Bioactive Compounds Identified | Reference |

| Leaves | 70% Ethanol | 66.64 | Not Reported | Gallic acid, Epigallocatechin gallate | [3] |

| Leaves | Methanol | Not Reported | Not Reported | Vitamin E, Phytol, 1-Cyclohexenylacetic acid | [1] |

| Leaves | Ethanol | Not Reported | Not Reported | p-Hydroxybenzoic acid, Vanillic acid, Syringic acid, p-Coumaric acid, Ferulic acid, Sinapinic acid | [8] |

Table 2: In Vitro Antioxidant Activity of Tiliacora triandra Extracts

| Plant Part | Extraction Solvent | DPPH Scavenging (IC50, µg/mL) | ABTS Scavenging (IC50, µg/mL) | FRAP (mg TE/g extract) | Reference |

| Leaves | 70% Ethanol | 132.33 | Not Reported | 2281.39 (FeSO4 µg/mL) | [3] |

| Leaves | Methanol | 8400 | Not Reported | Not Reported | [1] |

| Leaves | 95% Ethanol | 187.91 | 181.78 | 190-211 | |

| Stems | 95% Ethanol | 85.93 | 70.07 | 190-211 | |

| Roots | 95% Ethanol | 71.31 | 48.09 | 190-211 | |

| Roots | Not Specified | 196.32 | 88.22 | Not Reported | [4] |

Table 3: In Vitro Anticancer and Anti-inflammatory Activity of Tiliacora triandra Extracts

| Activity | Cell Line | Extract/Compound | IC50 Value | Exposure Time | Reference |

| Anti-proliferative | KKU-M213B (Cholangiocarcinoma) | Leaf Ethanolic Extract | 7.86 µg/mL | 72 h | [8] |

| Anti-proliferative | KKU-100 (Cholangiocarcinoma) | Leaf Ethanolic Extract | 8.59 µg/mL | 72 h | [8] |

| Cytotoxic | NCI-H187 (Lung Cancer) | Oxoanolobine | 27.60 µg/mL | Not Reported | |

| Cytotoxic | A549 (Non-small cell lung cancer) | Root Extract | 48.25 µg/mL | 48 h | [4] |

| Cytotoxic | A549 (Non-small cell lung cancer) | Tiliacorinine | 26.38 µg/mL | 48 h | [4] |

| Anti-inflammatory (NO inhibition) | Not Specified | Root Extract | Most effective at 40 µg/mL | Not Reported | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Preparation of Tiliacora triandra Leaf Extract (Ethanolic Maceration)

Objective: To prepare a crude extract from T. triandra leaves for subsequent bioactivity screening.

Materials:

-

Fresh or dried leaves of Tiliacora triandra

-

70% Ethanol

-

Whatman No. 41 filter paper

-

Rotary evaporator

-

Grinder or blender

Procedure:

-

Collect and wash fresh leaves of T. triandra. If using dried leaves, grind them into a fine powder.

-

Accurately weigh 500 g of the powdered leaf material.

-

Place the powder in a large container and add a sufficient volume of 70% ethanol to fully submerge the material.

-

Allow the mixture to macerate for 4 days at room temperature, with occasional agitation.

-

Filter the mixture through Whatman No. 41 filter paper to separate the extract from the solid plant material.

-

Rinse the residue with a small volume of 70% ethanol to ensure complete extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 45°C until the solvent is completely removed.

-

Store the resulting crude extract in an airtight container at 4°C for further use.[3]

Determination of Total Phenolic Content (Folin-Ciocalteu Method)

Objective: To quantify the total phenolic content in a T. triandra extract.

Materials:

-

T. triandra extract

-

Folin-Ciocalteu reagent

-

Saturated sodium carbonate (Na2CO3) solution

-

Gallic acid (for standard curve)

-

Distilled water

-

Microplate reader

Procedure:

-

Prepare a stock solution of the T. triandra extract.

-

Prepare a series of gallic acid standard solutions with concentrations ranging from 25 to 800 µg/mL.

-

In a 96-well microplate, add the sample extract or standard solution.

-

Add 10 µL of Folin-Ciocalteu reagent to each well.

-

Add 20 µL of saturated sodium carbonate solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the blue-colored mixture at 750 nm using a microplate reader.

-

Subtract the absorbance of a reagent blank from the sample readings.

-

Calculate the total phenolic content from the calibration curve of gallic acid and express the results as mg of gallic acid equivalents per 100 g of dry extract (mg GAE/100g).[3]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of a T. triandra extract.

Materials:

-

T. triandra extract

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare various concentrations of the T. triandra extract and the positive control in methanol.

-

In a 96-well plate, add 100 µL of the 0.1 mM DPPH solution to each well.

-

Add 100 µL of each extract concentration or positive control to the respective wells.

-

Shake the plate and incubate it in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

A lower absorbance indicates higher free radical scavenging activity.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.

Signaling Pathways and Experimental Workflows

The bioactive compounds in Tiliacora triandra exert their effects by modulating key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms and workflows.

Anti-inflammatory and Apoptotic Signaling

Caption: Anti-inflammatory and anti-apoptotic pathways modulated by T. triandra.

Anticancer Signaling Pathway in Cholangiocarcinoma

Caption: Anticancer signaling pathway of T. triandra extract in cholangiocarcinoma cells.

General Experimental Workflow for Bioactivity Screening

Caption: A generalized workflow for the bioactivity screening of T. triandra extracts.

Conclusion and Future Directions

Tiliacora triandra presents a compelling case for its development as a source of functional food ingredients. The robust antioxidant, anti-inflammatory, and anticancer properties, supported by a growing body of scientific literature, underscore its potential health benefits. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon.

Future research should focus on:

-

In-depth phytochemical characterization: Isolating and identifying novel bioactive compounds and elucidating their specific mechanisms of action.

-

In vivo studies and clinical trials: Validating the health benefits observed in vitro through well-designed animal and human studies.

-

Safety and toxicology: Establishing the safety profile of T. triandra extracts for human consumption.

-

Food application and formulation: Developing innovative and palatable functional food products incorporating T. triandra extracts.

By pursuing these research avenues, the full potential of Tiliacora triandra as a valuable natural resource for promoting human health and well-being can be realized.

References

- 1. impactfactor.org [impactfactor.org]

- 2. doi.nrct.go.th [doi.nrct.go.th]

- 3. am-2017.weebly.com [am-2017.weebly.com]

- 4. researchgate.net [researchgate.net]

- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 6. Antioxidant and Anti-inflammatory Properties Mediate the Neuroprotective Effects of Hydro-ethanolic Extract of Tiliacora triandra Against Cisplatin-induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Ethanolic extract of Ya-nang (Tiliacora triandra) leaf powder induces apoptosis in cholangiocarcinoma cell lines via induction of hyperacetylation and inhibition of growth signaling [PeerJ] [peerj.com]

Phytochemical Profile and Characterization of Tiliacora triandra: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiliacora triandra (Colebr.) Diels, a perennial climbing plant from the Menispermaceae family, is indigenous to Southeast Asia where it holds significant value in traditional medicine and cuisine.[1][2][3] An expanding body of scientific literature has begun to elucidate the rich phytochemical landscape of this plant, revealing a diverse array of bioactive compounds. This technical guide provides a comprehensive overview of the phytochemical profile of Tiliacora triandra, with a focus on its major chemical constituents, quantitative analysis, and the experimental protocols utilized for their characterization. Furthermore, it explores the molecular mechanisms underlying the plant's pharmacological activities, presenting putative signaling pathways for its anticancer and anti-inflammatory effects. This document is intended to serve as a core reference for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of Tiliacora triandra.

Phytochemical Composition

Tiliacora triandra is a rich source of various classes of phytochemicals, with the leaves, roots, and stems exhibiting distinct profiles. The primary bioactive constituents identified include alkaloids, phenolic compounds (phenolic acids and flavonoids), fatty acids, and terpenoids.[1][2][3][4]

Alkaloids

Alkaloids are a significant class of bioactive compounds in Tiliacora triandra. The bisbenzylisoquinoline alkaloids, tiliacorinine, 2'-nor-tiliacorinine, and tiliacorine, have been isolated from the roots and stems. In the leaves, the main alkaloid identified is oxoanolobine.[5]

Phenolic Compounds

The leaves of Tiliacora triandra are particularly rich in phenolic compounds, which are major contributors to the plant's antioxidant properties.

-

Phenolic Acids: Several phenolic acids have been identified and quantified in ethanolic extracts of the leaves. These include p-hydroxybenzoic acid, vanillic acid, syringic acid, p-coumaric acid, ferulic acid, and sinapinic acid, with p-coumaric and sinapinic acids being the most predominant.

-

Flavonoids: Various flavonoids, including quercetin, rutin, catechin, and isoquercetin, have been reported in the leaves.[6]

Fatty Acids and Other Lipophilic Compounds

Gas chromatography-mass spectrometry (GC-MS) analysis of various extracts has revealed a diverse profile of fatty acids and other lipophilic compounds. The major fatty acids identified include n-hexadecanoic acid (palmitic acid), linoleic acid, and oleic acid.[6][7] Other significant lipophilic constituents include vitamin E and phytol.[6]

Quantitative Phytochemical Analysis

The concentration of bioactive compounds in Tiliacora triandra can vary depending on the plant part, geographical location, and the extraction solvent and method used. The following tables summarize the quantitative data from various studies.

Table 1: Total Phenolic and Flavonoid Content in Tiliacora triandra Leaf Extracts

| Extraction Solvent | Total Phenolic Content (mg GAE/g of dry extract) | Total Flavonoid Content | Reference |

| Ethanolic Extract | 47.67 ± 6.77 | - | [1] |

| Water Extract | 593.33 (mg GAE/mg extract) | - | [8] |

| Water Extract | 97.899 ± 1.735 | 0.077 ± 0.011 (mg/g) | [6] |

| Lyophilized Juice Powder | 199.92 (mg GAE/g) | 29.76 (mg RUE/g) | [9] |

| Microwave-assisted Extract | 10.91 (mg GAE/mL extract) | - | [2] |

| Methanolic Extract | - | 18.67 ± 0.28 (mg QE/g of extract) | [10] |

GAE: Gallic Acid Equivalents; RUE: Rutin Equivalents; QE: Quercetin Equivalents

Table 2: Phenolic Acid Composition of Ethanolic Extract of Tiliacora triandra Leaves

| Phenolic Acid | Concentration (mg/g of dry extract) | Reference |

| p-Hydroxybenzoic acid | 2.36 ± 0.84 | |

| Vanillic acid | 2.56 ± 0.13 | |

| Syringic acid | 2.22 ± 0.10 | |

| p-Coumaric acid | 4.16 ± 0.11 | |

| Ferulic acid | 3.26 ± 0.16 | |

| Sinapinic acid | 6.16 ± 0.31 |

Table 3: Fatty Acid Composition of Tiliacora triandra Leaf Extracts

| Fatty Acid | Relative Abundance (%) in Hexane Extract | Relative Abundance (%) in Acetone Extract | Relative Abundance (%) in Ethanolic Extract | Reference |

| n-Hexadecanoic acid | 23.53 | 43.95 | 44.03 | [7] |

| Linoleic acid | 55.05 | - | - | [7] |

| Ethyl oleate | - | - | 43.73 | [7] |

| 9,17-Z-octadecadienal | - | 47.86 | - | [7] |

| Hexadecanoic acid | 49.5 | - | - | [11] |

| Octadecanoic acid | 19.6 | - | - | [11] |

| (Z)-6-Octadecenoic acid | 30.9 | - | - | [11] |

Experimental Protocols

Extraction of Phytochemicals

A general workflow for the extraction and analysis of phytochemicals from Tiliacora triandra is depicted below.

Protocol for Ethanolic Extraction of Phenolic Acids:

-

20 g of dried Tiliacora triandra leaf powder is macerated in 200 mL of absolute ethanol (1:10 ratio).[1]

-

The mixture is stirred for 48 hours at room temperature in the dark.[1]

-

The suspension is centrifuged at 6,150 x g for 15 minutes.[1]

-

The supernatant is collected and filtered through Whatman No. 4 filter paper.[1]

-

The filtrate is evaporated to dryness using a rotary evaporator to obtain the crude ethanolic extract.[1]

Determination of Total Phenolic Content (TPC)

-

The extract is mixed with Folin-Ciocalteu reagent and 20% sodium carbonate (Na₂CO₃).[1]

-

The final volume is adjusted with distilled water.

-

The mixture is incubated at 50°C for 2 hours.[1]

-

The absorbance is measured at 750 nm using a spectrophotometer.[1]

-

Total phenolic content is calculated from a gallic acid standard curve and expressed as mg of gallic acid equivalents (GAE) per gram of dry extract.[1]

Determination of Total Flavonoid Content (TFC)

-

An aliquot of the extract is mixed with distilled water and 5% sodium nitrite (NaNO₂).

-

After 5 minutes, 10% aluminum chloride (AlCl₃) is added.

-

At the 6th minute, 1 M sodium hydroxide (NaOH) is added, and the total volume is made up with distilled water.

-

The solution is mixed well, and the absorbance is measured at 510 nm.

-

Total flavonoid content is calculated from a quercetin standard curve and expressed as mg of quercetin equivalents (QE) per gram of extract.[10]

High-Performance Liquid Chromatography (HPLC) for Phenolic Acids

Protocol Details:

-

Sample Preparation: The phenolic acid extract is dissolved in 50% methanol and filtered through a 0.2 µm syringe filter before injection into the HPLC system.[1]

-

Instrumentation: An HPLC system equipped with a reversed-phase C18 column and a diode-array detector (DAD) is commonly used.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of acetonitrile and acidified water (e.g., with acetic or phosphoric acid).

-

Detection: The chromatograms are monitored at specific wavelengths corresponding to the maximum absorbance of the phenolic acids of interest.

-

Quantification: Identification and quantification are achieved by comparing the retention times and peak areas with those of authentic standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acids

Protocol Details:

-

Derivatization: The fatty acids in the extract are converted to their more volatile methyl esters (FAMEs) prior to GC-MS analysis.

-

Instrumentation: A GC system coupled with a mass spectrometer is used. The GC is equipped with a capillary column suitable for separating FAMEs.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Identification: The separated compounds are identified by comparing their mass spectra with reference spectra in databases such as the NIST library.

-

Quantification: The relative abundance of each fatty acid is determined from the peak area in the chromatogram.

Signaling Pathways and Mechanisms of Action

The bioactive compounds in Tiliacora triandra have been shown to exert their pharmacological effects through the modulation of various cellular signaling pathways.

Anticancer Activity

Extracts of Tiliacora triandra and its isolated alkaloids, such as tiliacorinine, have demonstrated cytotoxic effects against various cancer cell lines, including cholangiocarcinoma.[9] The proposed mechanism involves the induction of apoptosis and the inhibition of cell growth signaling.

Tiliacorinine may promote cancer cell death by reducing the expression of the anti-apoptotic proteins Bcl-xL and XIAP. Concurrently, it increases the expression of the pro-apoptotic proteins caspase-3 and caspase-9.[6] Furthermore, it has been shown to decrease the expression of pAkt and pSTAT3, which are key proteins in cell survival and proliferation pathways.[6]

Anti-inflammatory Activity

The anti-inflammatory effects of Tiliacora triandra are attributed to its ability to down-regulate the expression of key inflammatory mediators.

Lyophilized juice from Tiliacora triandra leaves has been shown to down-regulate the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins in lipopolysaccharide (LPS)-stimulated macrophages.[9] This inhibition leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, thereby exerting an anti-inflammatory effect.

Conclusion and Future Directions

Tiliacora triandra presents a rich and diverse phytochemical profile with significant therapeutic potential. The presence of bioactive alkaloids, a high content of phenolic compounds, and a unique fatty acid profile underscore its importance as a source for novel drug development. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research.

Future investigations should focus on:

-

The isolation and structural elucidation of novel compounds.

-

In-depth mechanistic studies to fully delineate the signaling pathways modulated by its bioactive constituents.

-

Preclinical and clinical trials to validate the therapeutic efficacy and safety of Tiliacora triandra extracts and isolated compounds.

The continued exploration of this valuable medicinal plant holds great promise for the discovery of new therapeutic agents for a range of diseases, including cancer and inflammatory disorders.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. phcogres.com [phcogres.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. cholangiocarcinoma.org [cholangiocarcinoma.org]

- 7. HPLC analysis of phenolic compounds in leaves and inflorescences of Sorbaria pallasii | BIO Web of Conferences [bio-conferences.org]

- 8. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 9. Ethanolic extract of Ya-nang (Tiliacora triandra) leaf powder induces apoptosis in cholangiocarcinoma cell lines via induction of hyperacetylation and inhibition of growth signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. blog.organomation.com [blog.organomation.com]

- 11. pubs.acs.org [pubs.acs.org]

An Ethnobotanical and Pharmacological Review of Tiliacora triandra: A Technical Guide for Drug Discovery and Development

Abstract

Tiliacora triandra (Colebr.) Diels, a perennial climbing plant from the Menispermaceae family, has a long history of use in traditional medicine across Southeast Asia.[1][2] Known locally as "Yanang," it is utilized for treating a variety of conditions, including fever, diabetes, hypertension, and gastrointestinal ailments.[1][2][3] This technical guide provides an in-depth review of the ethnobotanical applications, phytochemical composition, and pharmacological activities of T. triandra, with a focus on its potential for modern drug development. The content herein summarizes quantitative data on its biological activities, details key experimental protocols, and visualizes associated molecular pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Ethnobotanical Applications

Historically, various parts of Tiliacora triandra have been employed in traditional medicine. The leaves and roots are the most commonly used parts, often prepared as decoctions or fresh juices.[4] In Thailand, the leaves are used to create a cooling juice to reduce fever and detoxify the body.[5] Traditional uses also include the management of malaria, skin diseases, and alcohol intoxication.[4] The plant is a key ingredient in the Thai traditional antipyretic remedy known as "Five Roots."[6] Beyond its medicinal uses, the leaves of T. triandra are also a common ingredient in Thai and Laotian cuisine.[4]

Phytochemical Composition

Tiliacora triandra is rich in a diverse array of bioactive compounds, which are responsible for its wide range of pharmacological effects. The primary classes of phytochemicals identified include alkaloids, phenolic compounds, flavonoids, and terpenoids.[1][3][7]

Alkaloids

A significant number of alkaloids have been isolated from T. triandra, with bisbenzylisoquinoline alkaloids such as tiliacorinine, nortiliacorinine, and tiliacorine being the most prominent.[8] These alkaloids have been identified as having potent biological activities.

Phenolic Compounds and Flavonoids

The leaves and other aerial parts of T. triandra are particularly rich in phenolic compounds and flavonoids, which contribute significantly to its antioxidant properties.[1] Quantitative analysis of an ethanolic leaf extract has identified several phenolic acids, including p-hydroxybenzoic acid, vanillic acid, syringic acid, p-coumaric acid, ferulic acid, and sinapinic acid. The total phenolic content of this extract was determined to be 47.67 ± 6.77 mg gallic acid equivalent/g of dry extract. An aqueous extract of the leaves was found to contain high levels of epicatechin (1.37 ± 0.025 mg/g extract), with smaller amounts of quercetin (0.134 ± 0.001 mg/g extract) and gallic acid (0.053 ± 0.007 mg/g extract).[9]

Table 1: Total Phenolic and Flavonoid Content of Tiliacora triandra Extracts

| Plant Part | Extraction Solvent | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference |

| Leaves | Petroleum Ether | - | 7.22 ± 0.08 | [10] |

| Leaves | Water | 97.90 ± 1.74 | - | [10] |

| Leaves | Ethanol | 47.67 ± 6.77 | - | [11] |

| Stems | Methanol | 567.18 ± 6.24 | - | [12] |

Pharmacological Activities and Quantitative Data

Numerous studies have validated the traditional uses of Tiliacora triandra, demonstrating a broad spectrum of pharmacological activities. This section summarizes the key findings and presents the available quantitative data in a structured format.

Antioxidant Activity

The antioxidant properties of T. triandra are well-documented and are largely attributed to its high content of phenolic compounds and flavonoids.[1] The free radical scavenging activity has been quantified using various assays, with the results summarized below.

Table 2: Antioxidant Activity of Tiliacora triandra Extracts

| Plant Part | Extract Type | Assay | IC50 Value (µg/mL) | Reference |

| Roots | Ethanolic | DPPH | 15.38 | [10] |

| Roots | Ethanolic | DPPH | 83.64 | [10] |

| Roots | TTE | DPPH | 196.32 ± 10.51 | [3] |

| Roots | TTE | ABTS | 88.22 ± 1.95 | [3] |

| Aerial Parts | Hexane (from Mueang District) | DPPH | 4.41 (mg/mL) | [13] |

| Aerial Parts | Methanol (from Mueang District) | DPPH | 0.39 (mg/mL) | [13] |

| Aerial Parts | Methanol (from Ta Khli District) | DPPH | 0.36 (mg/mL) | [13] |

Anti-inflammatory Activity

Tiliacora triandra extracts have demonstrated significant anti-inflammatory effects. A study on the root extract and its isolated compound, tiliacorinine, showed effective inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells, with the most effective inhibition observed at a concentration of 40 μg/mL.[3] The anti-inflammatory mechanism is believed to involve the modulation of key signaling pathways such as NF-κB and MAPK.

Anticancer Activity

The cytotoxic effects of T. triandra extracts and isolated compounds have been evaluated against a range of cancer cell lines. The ethanolic leaf extract has shown potent activity against cholangiocarcinoma cells, and the isolated alkaloid oxoanolobine has demonstrated cytotoxicity against lung cancer cells.[14]

Table 3: Anticancer Activity of Tiliacora triandra Extracts and Isolated Compounds

| Plant Part/Compound | Extract/Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| Leaves | Water Extract | Oral cavity cancer (KB) | REMA | 12.06 ± 0.84 µg/mL | [14] |

| Leaves | Methanol Extract | Lung cancer (NCI-H187) | REMA | 11.93 ± 4.52 µg/mL | [14] |

| Leaves | Oxoanolobine | Lung cancer (NCI-H187) | REMA | 27.60 ± 4.30 µg/mL | [14] |

| Leaves | Ethanolic Extract (TLPE) | Cholangiocarcinoma (KKU-M213B) | MTT (72h) | 7.86 ± 0.05 µg/mL | |

| Leaves | Ethanolic Extract (TLPE) | Cholangiocarcinoma (KKU-100) | MTT (72h) | 8.59 ± 0.36 µg/mL | |

| Aerial Parts | Hexane Extract | Oral cavity cancer (KB) | REMA | 41.14 µg/mL | [13] |

| Aerial Parts | Hexane Extract | Breast cancer (MCF-7) | REMA | 38.26 µg/mL | [13] |

| Roots | Tiliacorinine | Lung cancer (A549) | - | 26.38 µg/mL | [3] |

| Roots | Root Extract (TTE) | Lung cancer (A549) | - | 48.25 µg/mL | [3] |

Antimicrobial Activity

The methanol extract of T. triandra stem bark has been shown to possess significant antimicrobial properties against a range of pathogenic bacteria and fungi.

Table 4: Antimicrobial Activity of Tiliacora triandra Methanol Stem Bark Extract

| Microorganism | Type | Zone of Inhibition (mm) at 250 µ g/disc | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Escherichia coli | Gram-negative Bacteria | 15 | 62.5 | 62.5 | [1] |

| Shigella sonnei | Gram-negative Bacteria | 14 | - | - | [1] |

| Shigella dysenteriae | Gram-negative Bacteria | 13 | - | - | [1] |

| Agrobacterium spp. | Gram-negative Bacteria | 13 | - | - | [1] |

| Aspergillus niger | Fungi | 14 | - | - | [1] |

Antidiabetic Activity

An in vivo study demonstrated that daily administration of an ethanol extract of T. triandra (100 and 400 mg/kg) for 30 days to high-fat diet/streptozotocin-induced diabetic rats significantly decreased blood glucose levels, increased body weight and insulin secretion, attenuated hyperlipidemia, and improved liver and kidney function.

Neuroprotective Activity

Traditionally used as a neurotonic remedy, T. triandra has been shown to improve memory impairment, neurodegeneration, and cholinergic function, and reduce oxidative stress in the hippocampus of ethanol-dependent rats.[1]

Molecular Mechanisms and Signaling Pathways

The pharmacological effects of Tiliacora triandra are mediated through the modulation of several key signaling pathways.

Anticancer Mechanisms

The anticancer activity of T. triandra, particularly in cholangiocarcinoma, involves the induction of apoptosis. The ethanolic leaf extract has been shown to down-regulate the expression of p-ERK, p53, Bax, CDK4, and Bcl2, while up-regulating acetylated histone H3 (Ac-H3) and p21. The isolated compound tiliacorinine has been found to inhibit the PI3K/Akt/mTOR and STAT3 signaling pathways.

Caption: Anticancer signaling pathways modulated by T. triandra.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of T. triandra are linked to the inhibition of pro-inflammatory mediators. This is likely achieved through the modulation of the NF-κB and MAPK (p38 and JNK) signaling pathways, which are central to the inflammatory response. Natural products often inhibit the activation of NF-κB, preventing the transcription of pro-inflammatory genes.

Caption: Anti-inflammatory signaling pathways targeted by T. triandra.

Toxicology and Safety Evaluation

The safety of Tiliacora triandra is a critical consideration for its development as a therapeutic agent. An acute toxicity study in rats showed that a single oral administration of a water extract at a dose of 5,000 mg/kg body weight did not produce any signs of toxicity, behavioral changes, or mortality.[7] In a subchronic toxicity study, rats were orally administered the water extract daily for 90 days at doses of 300, 600, and 1,200 mg/kg body weight.[7] No abnormalities were observed in signs, animal behavior, or health monitoring compared to the control group.[7] Hematological and blood clinical chemistry parameters were largely unaffected, suggesting that the water extract of T. triandra does not cause acute or subchronic toxicity in rats.[7]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this review.

Antioxidant Activity Assays

-

A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

-

Various concentrations of the plant extract are mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm using a spectrophotometer.

-

Ascorbic acid is used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

-

The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Caption: Workflow for the DPPH antioxidant assay.

-

The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating the mixture in the dark at room temperature for 12-16 hours.

-

The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Various concentrations of the plant extract are mixed with the diluted ABTS•+ solution.

-

The absorbance is measured at 734 nm after a 6-minute incubation.

-

Trolox is used as a standard.

-

The percentage of scavenging activity and the IC50 value are calculated similarly to the DPPH assay.

Anticancer Activity Assay (MTT Assay)

-

Cancer cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours.

-

The cells are treated with various concentrations of the plant extract and incubated for 24, 48, or 72 hours.

-

After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for an additional 2-4 hours to allow the formation of formazan crystals.

-

The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm.

-

Cell viability is expressed as a percentage of the control, and the IC50 value is determined.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

-

RAW 264.7 macrophage cells are seeded in 96-well plates and incubated for 24 hours.

-

The cells are pre-treated with various concentrations of the plant extract for 1-2 hours.

-

The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce nitric oxide production and incubated for another 24 hours.

-

The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

The absorbance is measured at 540-550 nm.

-

The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control group.

Conclusion and Future Perspectives

Tiliacora triandra is a plant with significant medicinal value, supported by a growing body of scientific evidence. Its rich phytochemical profile, particularly its content of alkaloids and phenolic compounds, underpins its diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and antidiabetic effects. The demonstrated safety profile in preclinical studies further enhances its potential for development into modern therapeutics.

For drug development professionals, T. triandra and its bioactive constituents, such as tiliacorinine and oxoanolobine, represent promising leads for the development of new drugs for a variety of indications, especially in the areas of oncology and inflammatory diseases. Future research should focus on the isolation and characterization of other bioactive compounds, elucidation of their precise mechanisms of action through further investigation of cellular and molecular targets, and conducting well-designed clinical trials to establish the efficacy and safety of T. triandra extracts and their isolates in humans. The development of standardized extracts and advanced drug delivery systems could further enhance the therapeutic potential of this valuable medicinal plant.

References

- 1. DSpace [research-repository.griffith.edu.au]

- 2. ph04.tci-thaijo.org [ph04.tci-thaijo.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 7. Ethanolic extract of Ya-nang (Tiliacora triandra) leaf powder induces apoptosis in cholangiocarcinoma cell lines via induction of hyperacetylation and inhibition of growth signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tiliacorinine as a Promising Candidate for Cholangiocarcinoma Therapy via Oxidative Stress Molecule Modulation: A Study Integrating Network Pharmacology, Molecular Docking and Molecular Dynamics Simulation [mdpi.com]

- 10. JNK and p38 MAPK regulate oxidative stress and the inflammatory response in chlorpyrifos-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Anti-inflammatory and Antipyretic Properties of Tiliacora triandra

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiliacora triandra, a climbing plant native to Southeast Asia, has a long history of use in traditional medicine for a variety of ailments, including fever and inflammatory conditions.[1][2][3] This technical guide provides an in-depth exploration of the scientific evidence supporting the anti-inflammatory and antipyretic effects of Tiliacora triandra, focusing on quantitative data, experimental protocols, and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Anti-inflammatory Activity

The anti-inflammatory properties of Tiliacora triandra have been substantiated through various in vitro and in vivo studies. The plant's extracts have demonstrated the ability to modulate key inflammatory mediators, suggesting a multi-target approach to inflammation control.

In Vitro Evidence

Tiliacora triandra extracts have shown significant inhibitory effects on crucial inflammatory pathways in cell-based assays.

-

Inhibition of Nitric Oxide (NO) Production: An ethanolic extract of Tiliacora triandra has been reported to inhibit nitric oxide production in LPS-induced RAW 264.7 macrophage cells with a half-maximal inhibitory concentration (IC50) of 54.65 µg/ml.[1]

-

Downregulation of Pro-inflammatory Enzymes: The lyophilized juice of Tiliacora triandra leaves, at a concentration of 500 μg/ml, has been shown to inhibit nitrite production by 56% in LPS-induced RAW 264.7 cells.[1] This effect is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, two key enzymes in the inflammatory cascade.[1]

Quantitative In Vitro Anti-inflammatory Data

| Extract/Compound | Assay | Cell Line | Concentration | Result | Reference |

| Ethanolic Extract | Nitric Oxide Inhibition | RAW 264.7 | IC50 | 54.65 µg/ml | [1] |

| Lyophilized Leaf Juice | Nitrite Production Inhibition | RAW 264.7 | 500 µg/ml | 56% inhibition | [1] |

In Vivo Evidence

While specific quantitative data from carrageenan-induced paw edema models for Tiliacora triandra is not extensively available in the reviewed literature, the plant is a component of a traditional Thai herbal remedy known as "Five Roots," which is used as an antipyretic.[1] Additionally, a study on the analgesic effects of a water extract of Tiliacora triandra leaves in mice using the acetic acid-induced writhing model showed a 55.7% inhibition of writhing at a dose of 1 g/kg, indicating its potential to modulate pain associated with inflammation.[1]

Antipyretic Activity

The traditional use of Tiliacora triandra as a fever-reducing agent is supported by scientific studies.

In Vivo Evidence

In a study evaluating the components of the "Bencha-Loga-Wichien" herbal drug, Tiliacora triandra powder demonstrated the most significant activity in reducing rectal temperature in yeast-induced fever in rats.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to evaluate the anti-inflammatory and antipyretic effects of plant extracts, which can be adapted for Tiliacora triandra.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo acute anti-inflammatory activity of a substance.

Protocol:

-

Animal Model: Healthy Wistar or Sprague-Dawley rats of either sex (150-200 g) are used.

-

Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin or diclofenac sodium), and test groups receiving different doses of the Tiliacora triandra extract.

-

Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

-

Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Yeast-Induced Pyrexia in Rats

This model is used to screen for the antipyretic activity of pharmacological agents.

Protocol:

-

Animal Model: Healthy Wistar rats of either sex (150-200 g) are used.

-

Baseline Temperature: The initial rectal temperature of each rat is recorded using a digital thermometer.

-

Induction of Pyrexia: A 15-20% w/v suspension of brewer's yeast in sterile saline is injected subcutaneously in the back of the neck.

-

Post-Induction Temperature: The rectal temperature is measured again 18-24 hours after yeast injection to confirm the induction of fever (a rise in temperature of at least 0.5°C).

-

Treatment: The febrile rats are divided into a control group, a standard drug group (e.g., paracetamol or aspirin), and test groups receiving different doses of the Tiliacora triandra extract.

-

Temperature Monitoring: Rectal temperature is recorded at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after treatment.

-

Evaluation of Antipyretic Activity: The reduction in rectal temperature compared to the control group indicates the antipyretic effect.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of Tiliacora triandra are mediated through the modulation of key signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Pathway

The downregulation of iNOS and COX-2 expression by Tiliacora triandra extracts suggests an inhibitory effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: Proposed anti-inflammatory signaling pathway of Tiliacora triandra.

Experimental Workflow for In Vivo Anti-inflammatory and Antipyretic Studies

The following diagram outlines the typical workflow for evaluating the in vivo efficacy of Tiliacora triandra extracts.

Caption: Experimental workflow for in vivo studies.

Conclusion and Future Directions

The available scientific evidence strongly supports the traditional use of Tiliacora triandra for its anti-inflammatory and antipyretic properties. The plant's ability to inhibit key inflammatory mediators such as NO, iNOS, and COX-2 provides a mechanistic basis for its therapeutic effects. While in vitro data is promising, there is a need for more comprehensive in vivo studies to establish clear dose-response relationships for both the anti-inflammatory and antipyretic activities. Future research should focus on isolating and identifying the specific bioactive compounds responsible for these effects and further elucidating their precise mechanisms of action at the molecular level. Such studies will be instrumental in the potential development of novel, safe, and effective anti-inflammatory and antipyretic drugs derived from Tiliacora triandra.

References